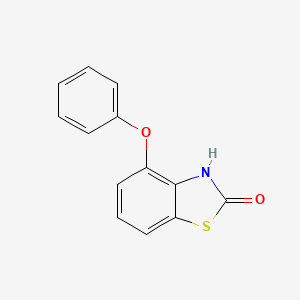

4-Phenoxy-1,3-benzothiazol-2(3H)-one

Description

Properties

CAS No. |

77859-44-0 |

|---|---|

Molecular Formula |

C13H9NO2S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

4-phenoxy-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C13H9NO2S/c15-13-14-12-10(7-4-8-11(12)17-13)16-9-5-2-1-3-6-9/h1-8H,(H,14,15) |

InChI Key |

FMGLTFUKDREILF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C(=CC=C2)SC(=O)N3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

The benzothiazole moiety has been extensively studied for its anticancer properties. Research indicates that compounds like 4-Phenoxy-1,3-benzothiazol-2(3H)-one can induce apoptosis in cancer cells and inhibit their proliferation.

Case Study: In Vitro Anticancer Activity

A recent investigation evaluated the effects of benzothiazole derivatives on multiple cancer cell lines, revealing the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

These findings indicate the potential of this compound as a candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented against various bacterial and fungal strains. The compound exhibits notable activity against both gram-positive and gram-negative bacteria.

Antibacterial Activity

Research has shown that benzothiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. A comparative analysis revealed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 32 |

These results suggest that derivatives of benzothiazole could serve as effective antimicrobial agents, especially in treating infections caused by resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several Candida species:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Candida glabrata | 16 |

| Candida parapsilosis | 16 |

This broad-spectrum activity highlights its potential as a therapeutic agent in combating fungal infections.

Neuropharmacological Applications

Emerging research indicates that compounds containing the benzothiazole scaffold may also possess neuropharmacological properties. The potential effects on neurotransmitter systems suggest applications in treating neurodegenerative diseases.

Inhibition Studies

In vitro studies have assessed the inhibitory effects of related compounds on monoamine oxidase enzymes, which are crucial in neurotransmitter metabolism. Certain derivatives demonstrated significant inhibition, suggesting their potential as antidepressants or anxiolytics:

| Compound | MAO Inhibition (%) |

|---|---|

| Compound A | 85 |

| Compound B | 75 |

These findings warrant further exploration into the neuropharmacological applications of this compound.

Comparison with Similar Compounds

Comparison with Similar Benzothiazolone Derivatives

Structural Analogues: Substituent Effects

Chlobenthiazone (4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one)

- Structure : Chloro at C4 and methyl at N3 positions.

- Synthesis : Prepared from 4-chloro-N-methylaniline using carbon disulfide derivatives and AlCl₃ in toluene (85% yield) .

- The methyl group at N3 may reduce steric hindrance compared to bulkier substituents.

- Applications: Not explicitly stated, but chloro-substituted benzothiazolones are often intermediates in agrochemicals or pharmaceuticals.

4-Chlorobenzo[d]thiazol-2(3H)-one

- Properties: Higher density (1.516 g/cm³) and melting point (204–205°C) compared to methyl- or phenoxy-substituted derivatives .

Piperazine-Linked Benzothiazolones

- Examples : 3-(3-(4-(4-(2-oxobenzo[d]thiazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j).

- Synthesis : Achieved via General Procedure D, yielding 51–53% as yellow oils .

- Bioactivity : Piperazine-linked derivatives (e.g., compound 6c) exhibit enhanced analgesic and anti-inflammatory activity with minimal gastric irritation, suggesting that extended substituents improve therapeutic indices .

Physicochemical and Spectral Comparisons

Stability and Toxicity Considerations

- Gastric Irritation : Piperazine derivatives (5j, 6c) showed minimal ulcerogenic effects, unlike some N-unsubstituted benzothiazolones .

- Aggregation Effects: Benzothiazolone derivatives (e.g., squarylium dyes in ) demonstrate aggregation-dependent optical properties, suggesting phenoxy substituents could modulate material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.